BenchChemオンラインストアへようこそ!

N~1~-(1-benzyl-4-piperidyl)-2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide

TrkA inhibitor NGF signaling pain pharmacology

N~1~-(1-Benzyl-4-piperidyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide (CAS 1374527-75-9, molecular formula C20H21ClN6O, molecular weight 396.9 g/mol) is a synthetic small molecule belonging to the benzylpiperidine–tetrazole benzamide class. Structurally, it features a 2-chloro-5-(1H-tetrazol-1-yl)benzamide core linked via an amide bond to a 1-benzylpiperidin-4-amine moiety.

Molecular Formula C20H21ClN6O
Molecular Weight 396.9 g/mol
Cat. No. B11150520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN~1~-(1-benzyl-4-piperidyl)-2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide
Molecular FormulaC20H21ClN6O
Molecular Weight396.9 g/mol
Structural Identifiers
SMILESC1CN(CCC1NC(=O)C2=C(C=CC(=C2)N3C=NN=N3)Cl)CC4=CC=CC=C4
InChIInChI=1S/C20H21ClN6O/c21-19-7-6-17(27-14-22-24-25-27)12-18(19)20(28)23-16-8-10-26(11-9-16)13-15-4-2-1-3-5-15/h1-7,12,14,16H,8-11,13H2,(H,23,28)
InChIKeyCMFGZDIWCDBNOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N~1~-(1-Benzyl-4-piperidyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide: Baseline Identity for Scientific Procurement


N~1~-(1-Benzyl-4-piperidyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide (CAS 1374527-75-9, molecular formula C20H21ClN6O, molecular weight 396.9 g/mol) is a synthetic small molecule belonging to the benzylpiperidine–tetrazole benzamide class . Structurally, it features a 2-chloro-5-(1H-tetrazol-1-yl)benzamide core linked via an amide bond to a 1-benzylpiperidin-4-amine moiety. Pharmacologically, the compound has been disclosed as a Tropomyosin-related kinase A (TrkA) inhibitor in patent WO2015148350 (Example 76) and is catalogued as a five-membered heterocyclic benzamide derivative with patented indications spanning chronic pain, neuropathic pain, pruritus, and solid tumours [1]. Additionally, this compound belongs to a broader series of benzylpiperidine–tetrazoles evaluated for triple monoamine reuptake inhibition (serotonin, norepinephrine, dopamine), providing a dual mechanistic context relevant to CNS-focused research programs [2].

Why N~1~-(1-Benzyl-4-piperidyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide Cannot Be Readily Replaced by In-Class Analogs


Although numerous benzylpiperidine–tetrazole benzamides exist within the literature and patent space, substitution with a positional isomer or a close structural analog carries a high probability of altering both target engagement and polypharmacology profiles. The precise substitution pattern — specifically the 2-chloro substituent on the benzamide ring and the 1-benzyl-4-piperidyl amine at the amide nitrogen — differentiates this compound from regioisomers such as 4-benzyl-1-[2-chloro-5-(1H-tetrazol-1-yl)benzoyl]piperidine (CAS 1040706-29-3), which attaches the benzylpiperidine via the piperidine nitrogen rather than the 4-amino position . In the Paudel et al. (2017) benzylpiperidine–tetrazole series, subtle modifications to the aryl substitution pattern produced IC50 shifts exceeding 10-fold across serotonin, norepinephrine, and dopamine transporters, demonstrating that even minor structural changes within this scaffold yield non-linear pharmacological consequences [1]. Procurement decisions that treat in-class compounds as interchangeable therefore risk introducing uncharacterized selectivity profiles, invalidating SAR hypotheses, and compromising experimental reproducibility in kinase inhibition or transporter reuptake assays [1][2].

Quantitative Differentiation Evidence for N~1~-(1-Benzyl-4-piperidyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide


TrkA Kinase Inhibition: Patent-Disclosed Target Engagement Versus Unrelated In-Class Compounds

This compound is explicitly claimed as a TrkA kinase inhibitor in WO2015148350 (Example 76), with the DrugMap database listing its mechanism of action as TrkA (NTRK1) inhibition [1][2]. In contrast, the broader benzylpiperidine–tetrazole series reported by Paudel et al. (2017) was profiled primarily for monoamine transporter reuptake inhibition (SERT, NET, DAT) rather than kinase inhibition, and the majority of analogs in that series lack documented TrkA activity [3]. This dual annotation — TrkA kinase inhibition plus triple reuptake potential — distinguishes this compound from single-mechanism analogs within the same scaffold family.

TrkA inhibitor NGF signaling pain pharmacology

Regioisomeric Differentiation: 4-Amino-Linked Benzylpiperidine Versus 1-Piperidine-Carbonyl Isomer

The target compound (1374527-75-9) connects the 1-benzylpiperidine moiety through the 4-amino position via an amide bond (N–(1-benzyl-4-piperidyl) linkage). Its closest regioisomer, 4-benzyl-1-[2-chloro-5-(1H-tetrazol-1-yl)benzoyl]piperidine (CAS 1040706-29-3), connects through the piperidine nitrogen directly to the benzoyl carbonyl, producing a tertiary amide rather than a secondary amide . This constitutional isomerism alters the hydrogen-bond donor capacity (one N–H donor in the target vs. none in the isomer), rotational freedom around the amide bond, and the spatial orientation of the benzyl group relative to the benzamide core. In the Paudel et al. (2017) SAR series, the nature of the linker and the position of substitution on the piperidine ring were critical determinants of transporter selectivity, with compounds in the series exhibiting IC50 values ranging from sub-100 nM to >10,000 nM depending on these structural variables [1].

regioisomer selectivity structure–activity relationship chemical procurement

Dual-Mechanism Potential: Combined TrkA Inhibition and Monoamine Transporter Activity

The compound occupies a unique intersection between two pharmacologically active chemical series: it is a patented TrkA inhibitor [1] and structurally embedded within the benzylpiperidine–tetrazole triple reuptake inhibitor series characterized by Paudel et al. (2017) [2]. In the Paudel series, the most potent compound (compound 2q) demonstrated strong serotonin reuptake inhibition, while compound 6 exhibited balanced triple reuptake inhibition with IC50 values of 158.7 nM (5-HT), 99 nM (NE), and 97.5 nM (DA) [3]. Standard TrkA-selective inhibitors (e.g., larotrectinib) and conventional monoamine reuptake inhibitors (e.g., venlafaxine, duloxetine) each address only one of these two target classes. The co-occurrence of these activities within a single benzylpiperidine–tetrazole scaffold, while not yet confirmed experimentally for this specific compound across both target classes simultaneously, presents a differentiated starting point for polypharmacology-driven CNS programs.

polypharmacology TrkA inhibitor triple reuptake inhibitor CNS drug discovery

Chlorine Substituent Differentiation: 2-Chloro Versus Non-Chlorinated and Fluoro-Substituted Analogs

The 2-chloro substituent on the benzamide ring of this compound is a critical structural determinant. An available fluoro-substituted analog — N~1~-(1-benzyl-4-piperidyl)-5-fluoro-2-(1H-tetrazol-1-yl)benzamide (CAS 1401598-16-0) — differs in both halogen identity (Cl vs. F) and the position of the tetrazole ring (5-position in the target vs. 2-position in the fluoro analog) . In the Paudel et al. (2017) SAR series, modifications to the aryl substitution pattern on the benzamide ring produced marked shifts in transporter selectivity; while specific IC50 values for the 2-chloro-5-tetrazolyl substitution pattern versus the 5-fluoro-2-tetrazolyl pattern are not publicly disclosed, the observed range of IC50 variation across the series (sub-100 nM to >10 μM) supports the expectation that halogen and positional changes on the benzamide ring yield pharmacologically significant differences [1].

halogen SAR 2-chloro benzamide tetrazole bioisostere

Optimal Research Application Scenarios for N~1~-(1-Benzyl-4-piperidyl)-2-chloro-5-(1H-tetrazol-1-yl)benzamide


TrkA Kinase Inhibitor Screening and NGF/TrkA Pathway Studies

This compound is directly applicable as a tool compound for TrkA (NTRK1) inhibition studies, based on its patent disclosure in WO2015148350 (Example 76) and DrugMap target annotation confirming TrkA inhibitory activity [1]. Researchers investigating NGF/TrkA signaling in chronic pain, neuropathic pain, pruritus, or oncology models can employ this compound as a structurally defined chemical probe. Its benzylpiperidine–tetrazole scaffold differs from the pyrazolo[1,5-a]pyrimidine core of larotrectinib, offering an alternative chemotype for exploring TrkA ATP-binding site interactions and potentially different kinase selectivity profiles.

Monoamine Transporter Reuptake Inhibition SAR Expansion

The compound's structural membership in the Paudel et al. (2017) benzylpiperidine–tetrazole triple reuptake inhibitor series positions it for systematic SAR studies at SERT, NET, and DAT [2]. With the 2-chloro-5-tetrazolyl substitution pattern not represented among the 31 compounds originally reported, procurement of this compound enables exploration of an unexplored region of the benzylpiperidine–tetrazole SAR landscape, with the potential to identify transporter selectivity profiles distinct from those of previously characterized analogs.

Polypharmacology-Driven CNS Lead Identification

This compound uniquely bridges two target classes — TrkA kinase inhibition and monoamine transporter modulation — within a single chemical scaffold [1][2]. For CNS drug discovery programs pursuing multimodal pharmacology for depression, pain, or neurodegenerative disorders, this compound serves as a starting point for evaluating whether combined TrkA/transporter modulation yields synergistic or differentiated in vivo effects compared to single-target agents. The benzylpiperidine moiety, a privileged structure in CNS drug design, further supports brain penetration potential.

Regioisomer Selectivity Studies in Amide-Linked Benzylpiperidine Ligands

The target compound and its regioisomer 4-benzyl-1-[2-chloro-5-(1H-tetrazol-1-yl)benzoyl]piperidine (CAS 1040706-29-3) constitute a matched pair for investigating the impact of amide connectivity (secondary 4-amino-linked amide vs. tertiary 1-piperidine-carbonyl amide) on target engagement, selectivity, and pharmacokinetic properties . Such head-to-head regioisomer studies are essential for establishing robust pharmacophore models and guiding lead optimization in benzylpiperidine-based medicinal chemistry programs.

Quote Request

Request a Quote for N~1~-(1-benzyl-4-piperidyl)-2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.